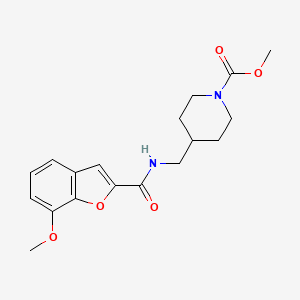

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a methoxy group

Properties

IUPAC Name |

methyl 4-[[(7-methoxy-1-benzofuran-2-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-23-14-5-3-4-13-10-15(25-16(13)14)17(21)19-11-12-6-8-20(9-7-12)18(22)24-2/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZFUSDXEWWJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized to form the benzofuran ring. The methoxy group can be introduced via methylation using methyl iodide.

The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives. The final step involves coupling the benzofuran and piperidine moieties through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can intercalate with DNA, while the piperidine ring may enhance binding affinity to protein targets.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate: Lacks the methoxy group, which may affect its biological activity.

Methyl 4-((7-hydroxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.

Uniqueness

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or as an intermediate in organic synthesis.

Biological Activity

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate is a novel compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 317.36 g/mol

- CAS Number : 1796969-65-7

The structure includes a piperidine ring, which is known for its role in various biological activities, and a benzofuran moiety that contributes to its pharmacological profile.

1. Analgesic and Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant analgesic and anti-inflammatory properties. For instance, derivatives with structural similarities have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling .

2. Anticancer Activity

In vitro studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines. For example, piperidine derivatives have been evaluated for their ability to inhibit cell proliferation in human breast cancer cells (MCF-7) and other tumor lines, showing promising results in reducing viability at specific concentrations .

| Compound | Cell Line | IC₅₀ (nM) | % Viability at 50 µM |

|---|---|---|---|

| VIa | A-549 | 95 ± 10 | 89 |

| VIb | MCF-7 | 55 ± 6 | 85 |

| VIc | Panc-1 | 45 ± 5 | 86 |

3. Neuroprotective Properties

The compound's structural components suggest potential neuroprotective effects. Similar benzofuran derivatives have been linked to the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Inhibition of COX enzymes leads to decreased production of inflammatory mediators.

- Cell Cycle Arrest : Certain piperidine derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Neurotransmitter Modulation : By inhibiting AChE, the compound may increase acetylcholine availability, supporting cognitive functions.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

-

Study on COX Inhibition :

- A series of benzodifuranyl derivatives were synthesized and screened for COX inhibitory activity. The results indicated that specific substitutions on the benzofuran moiety significantly enhanced activity against COX enzymes, suggesting a structure-activity relationship that could be applied to this compound .

-

Anticancer Evaluation :

- A recent study evaluated a range of piperidine derivatives for their anticancer properties against various cell lines. The findings revealed that modifications to the piperidine structure could lead to increased cytotoxicity, with some compounds exhibiting IC₅₀ values lower than traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.